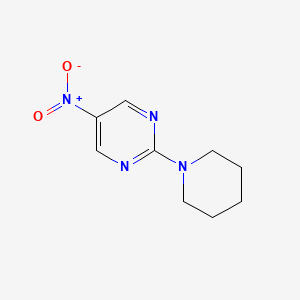

5-Nitro-2-(piperidin-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

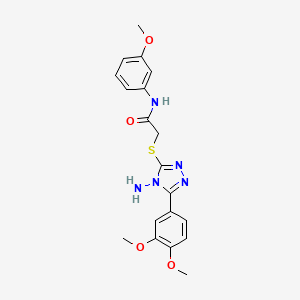

The compound 5-Nitro-2-(piperidin-1-yl)pyrimidine is a chemical structure that is part of a broader class of nitropyrimidines, which are of interest due to their potential biological activities and applications in medicinal chemistry. The papers provided discuss various nitropyrimidine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of substituted piperidines, pyrrolidines, and pyrimidinones, which are related to the compound of interest, involves asymmetric carbon-carbon bond formations. Lithiated N-Boc allylic and benzylic amines are added to nitroalkenes in the presence of (-)-sparteine to yield enecarbamate products with high enantioselectivity and diastereoselectivity . Additionally, the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a related compound, is achieved through a practical synthesis involving commercially available precursors and a telescoped sequence of reactions, providing an economical route to this class of compounds .

Molecular Structure Analysis

The molecular structure of 5-nitrouridine, a compound structurally related to 5-Nitro-2-(piperidin-1-yl)pyrimidine, has been determined by X-ray analysis. The pyrimidine ring exhibits a slightly non-planar conformation, and the nitro group does not significantly influence the bond lengths compared to uridine . In another study, the crystal structure of a salt-type adduct formed between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine reveals an intricate network of hydrogen bonds, highlighting the importance of non-covalent interactions in the solid state .

Chemical Reactions Analysis

The reactivity of nitropyrimidines with amines and thiols has been explored, demonstrating that primary and secondary amines and thiols can undergo regio- and stereoselective addition reactions to the triple bond of 5-nitro-6-phenylethynylpyrimidines . Furthermore, the treatment of 5-nitro-1,3,6-trinitrouracil with aryl aldehydes in the presence of piperidine leads to condensation and intramolecular cyclization, resulting in the formation of 9-hydroxy-9-deazatheophylline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-nitropyrimidines are influenced by the presence of substituents on the pyrimidine ring. For instance, the solubility of these compounds in various solvents and their crystalline nature are affected by the functional groups attached to the pyrimidine core . The presence of nitro groups in particular positions of the pyrimidine ring is known to enhance certain biological activities, such as antitumor properties .

Scientific Research Applications

Importance of Hybrid Catalysts in Pyrimidine Synthesis

Pyrimidine derivatives, like the one in 5-Nitro-2-(piperidin-1-yl)pyrimidine, are crucial for pharmaceutical and medicinal industries due to their broad synthetic applications and bioavailability. These compounds, particularly the 5H-pyrano[2,3-d]pyrimidine scaffolds, are widely applicable and have been the focus of intensive investigations. The synthesis of these derivatives, especially substituted pyrano[2,3-d]pyrimidin-2-one (thiones) and pyrano[2,3-d]pyrimidindione (2-thiones) derivatives, is conducted through a one-pot multicomponent reaction. This process employs a variety of hybrid catalysts like organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts. The development of these catalysts from 1992 to 2022 has significantly contributed to the synthesis of pyrimidine scaffolds, paving the way for the development of lead molecules in medicinal chemistry (Parmar, Vala, & Patel, 2023).

Functional Groups in Antidepressants

The structure and functional groups of molecules like 5-Nitro-2-(piperidin-1-yl)pyrimidine are significant in the development of antidepressants. The presence of functional groups such as piperazine, piperidine, and pyrimidine in these molecules is crucial. These groups are often found in drugs targeting the 5-HT1A receptor, a key protein in the brain's serotonin system. The regulation of this receptor is closely linked to depression and responses to antidepressants. Notably, most drugs targeting the 5-HT1A receptor, whether in the market or in clinical trials, contain these functional groups, indicating their importance in the activity of the compounds (Wang et al., 2019).

Pyrimidines as Anti-Inflammatory Agents

Pyrimidines, including derivatives similar to 5-Nitro-2-(piperidin-1-yl)pyrimidine, exhibit a range of pharmacological effects such as anti-inflammatory properties. These effects are attributed to their ability to inhibit the expression and activities of certain vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. The detailed structure–activity relationships (SARs) of numerous pyrimidines have been studied, providing insights for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).

Safety And Hazards

The safety information for 5-Nitro-2-(piperidin-1-yl)pyridine includes several hazard statements such as H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name |

5-nitro-2-piperidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c14-13(15)8-6-10-9(11-7-8)12-4-2-1-3-5-12/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMJEQQVWJLRFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2-(piperidin-1-yl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Benzyl-3-oxa-7-azatricyclo[3.3.2.0,1,5]decane-2,4-dione trifluoroacetic acid](/img/structure/B2542144.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-benzoylbenzamide](/img/structure/B2542145.png)

![N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide](/img/structure/B2542150.png)

![8-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B2542151.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl cyclohexanecarboxylate](/img/structure/B2542152.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2542162.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate](/img/structure/B2542163.png)

![(3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B2542165.png)